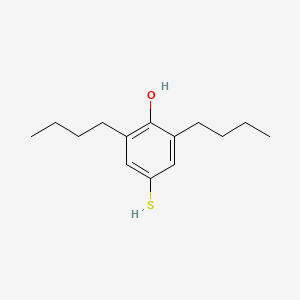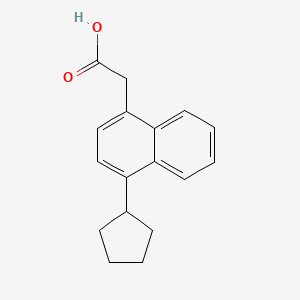
(4-Cyclopentylnaphthalen-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopentylnaphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring system substituted with a cyclopentyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopentylnaphthalen-1-yl)acetic acid typically involves the functionalization of naphthalene derivatives. One common method is the Friedel-Crafts acylation, where naphthalene is reacted with cyclopentyl acetic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Cyclopentylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of partially or fully hydrogenated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopentylnaphthalen-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Cyclopentylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can act as a proton donor, participating in acid-base reactions. The naphthalene ring system can engage in π-π interactions with aromatic residues in biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-acetic acid: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentylacetic acid: Lacks the naphthalene ring, resulting in different chemical properties.
Uniqueness: (4-Cyclopentylnaphthalen-1-yl)acetic acid is unique due to the combination of the naphthalene ring and cyclopentyl group, which imparts distinct steric and electronic effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Eigenschaften
CAS-Nummer |
92954-28-4 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2-(4-cyclopentylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)11-13-9-10-15(12-5-1-2-6-12)16-8-4-3-7-14(13)16/h3-4,7-10,12H,1-2,5-6,11H2,(H,18,19) |
InChI-Schlüssel |
YZVNBDGAHKCLOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=CC=C(C3=CC=CC=C23)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)

![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
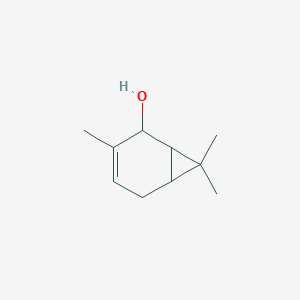
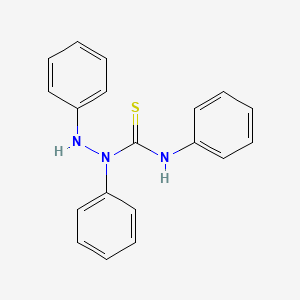
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
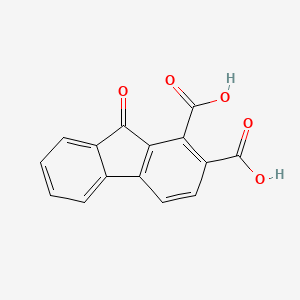
phenylsilane](/img/structure/B14357148.png)
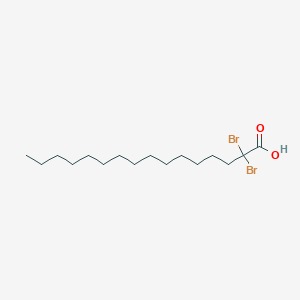
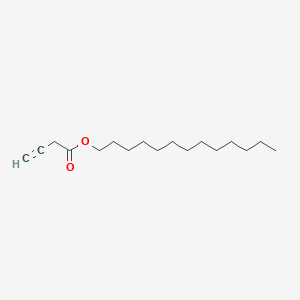
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
